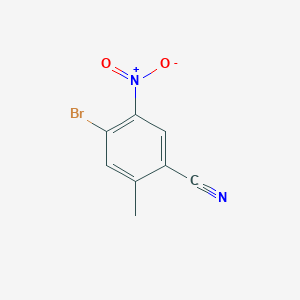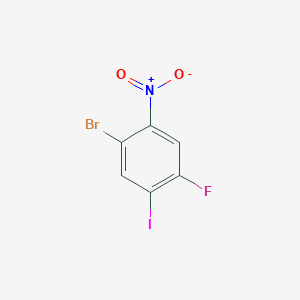![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol It is a bicyclic amine derivative, characterized by its unique bicyclo[22This compound is typically found in solid form and is used in various chemical and industrial applications .
Mécanisme D'action
Target of Action
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a complex compound with a unique structure
Mode of Action
The mode of action of Bicyclo[22It is likely that the compound interacts with its targets through hydrogen-bonding interactions . The electron-withdrawal N-protective group in the substrates and a strong base as the promoter have been identified as key factors for this interaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reduction of bicyclo[2.2.1]heptane-1,4-dione to form the corresponding diamine, followed by the addition of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-1,4-dione.
Reduction: Bicyclo[2.2.1]heptane-1,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-diamine: Similar structure but with amine groups at different positions.
Bicyclo[2.2.1]heptane-1,3-diamine: Another isomer with amine groups at the 1 and 3 positions.
Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane scaffold.
Uniqueness
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is unique due to its specific placement of amine groups, which imparts distinct chemical reactivity and biological activity compared to other isomers and derivatives . This makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLRYJIDRCXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)


![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)






